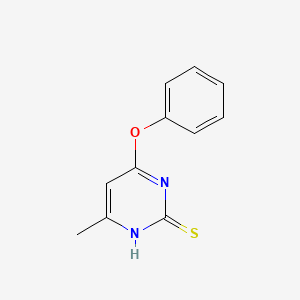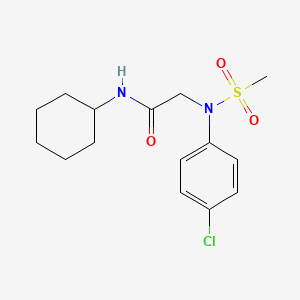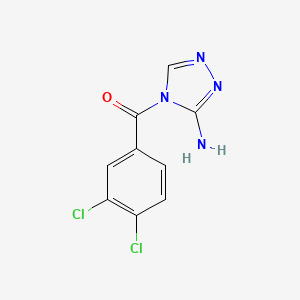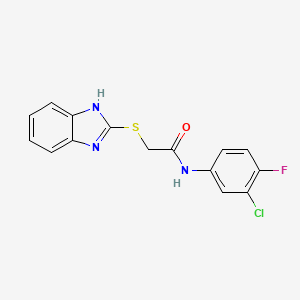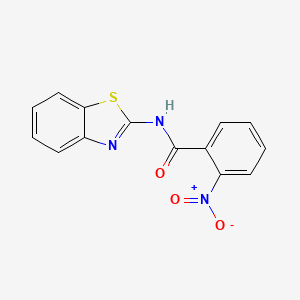![molecular formula C16H17NO2S B5798012 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798012.png)
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine, also known as MPTM, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields. MPTM is a morpholine derivative that has shown promising results in scientific research for its unique mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine is not fully understood, but it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been shown to interact with DNA and RNA, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been shown to inhibit the growth of bacteria and fungi. In addition, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to exhibit low toxicity in normal cells and animals.
実験室実験の利点と制限
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has several advantages for lab experiments, such as its high purity, stability, and ease of synthesis. However, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has some limitations, such as its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine and its interaction with DNA and RNA. Another direction is to explore the potential applications of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine in other fields such as material science and organic synthesis. Additionally, the development of more efficient synthesis methods and analogs of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine may lead to improved efficacy and reduced toxicity.
合成法
The synthesis of 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine involves the reaction of 4-methyl-5-phenyl-3-thiophenecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine. The purity of the synthesized 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine can be improved through recrystallization and column chromatography.
科学的研究の応用
4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells. 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has also been studied for its antibacterial and antifungal properties. In material science, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been used as a building block for the synthesis of organic electronic materials. In organic synthesis, 4-[(4-methyl-5-phenyl-3-thienyl)carbonyl]morpholine has been used as a reagent for the preparation of various compounds.
特性
IUPAC Name |
(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-12-14(16(18)17-7-9-19-10-8-17)11-20-15(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNXEZCRXBPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6988043 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(acetyloxy)methyl]-4-hydroxyphenyl benzoate](/img/structure/B5797933.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)
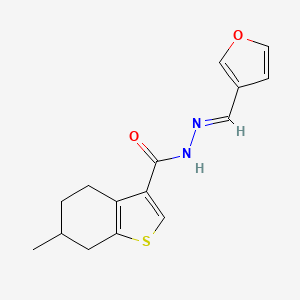
![2-cyano-N-(2-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylamide](/img/structure/B5797977.png)
![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![2-naphtho[2,1-b]furan-1-yl-N-3-pyridinylacetamide](/img/structure/B5797999.png)
